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Compound of Interest

Compound Name: 4-Chlorocinnamaldehyde

CAS No.: 1075-77-0; 49678-02-6

Cat. No.: B2929862

Get Quote

Executive Summary
4-Chlorocinnamaldehyde (4-CCA) represents a pivotal scaffold in medicinal chemistry,

bridging the gap between natural product derivatives (phenylpropanoids) and synthetic

covalent inhibitors. While the parent compound, trans-cinnamaldehyde, exhibits broad-

spectrum antimicrobial activity, the introduction of a chlorine substituent at the para-position

significantly modulates its physicochemical properties and reactivity. This guide dissects the

SAR of 4-CCA, focusing on its mechanism as a Michael acceptor, its enhanced lipophilicity,

and the synthetic protocols required to generate high-purity analogs for biological screening.

The Pharmacophore: Structural Dissection
To understand the potency of 4-CCA, we must deconstruct it into three functional domains. The

molecule acts as a "covalent warhead," designed to penetrate cell membranes and irreversibly

modify specific protein targets.

The Core Scaffold
The Warhead (
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-unsaturated aldehyde): This is the business end of the molecule. The conjugated system
creates an electrophilic center at the

-carbon, susceptible to nucleophilic attack.

The Tuning Knob (C4-Substituent): The chlorine atom at the para-position exerts both

electronic (inductive electron-withdrawing) and lipophilic effects.

The Linker (Phenyl Ring): Provides the steric bulk necessary for binding affinity within

hydrophobic pockets of target enzymes (e.g., bacterial synthases or fungal enzymes).

Visualization: SAR Logic Map
The following diagram maps the structural components to their biological functions.
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Figure 1: Functional decomposition of the 4-CCA molecule showing how structural features

translate to biological behavior.

Mechanistic SAR: The "Why" Behind the Potency
The Michael Addition Mechanism
The primary mode of action for 4-CCA is the alkylation of reactive cysteine thiols (-SH) on

target proteins (e.g., TRPA1 channels, bacterial FtsZ, or fungal enzymes). The
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-carbon is electron-deficient.

Electronic Effect: The Chlorine atom is an Electron Withdrawing Group (EWG) via induction (

). This pulls electron density away from the phenyl ring and the conjugated system, making
the

-carbon more positive (electrophilic) compared to the unsubstituted parent cinnamaldehyde.

Reaction:

Lipophilicity and Bioavailability
Antimicrobial efficacy is often limited by cell wall penetration.

Cinnamaldehyde (Parent): LogP

1.9. Good penetration.

4-Chlorocinnamaldehyde: LogP

2.6. Enhanced penetration through the lipid bilayers of Gram-negative bacteria and fungal
cell walls.

Critical Insight: While electron-withdrawing groups (like -NO2) increase reactivity significantly,

they can make the molecule too reactive (toxic) or too polar. The -Cl substituent offers the

"Goldilocks" zone: sufficient lipophilicity for transport and optimized electrophilicity for target

engagement without excessive background toxicity.

Biological Activity Data
The following data summarizes the comparative potency of 4-CCA against key pathogens

relative to the parent compound.

Table 1: Comparative Antimicrobial Efficacy (MIC in

g/mL)
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Analog
Substituent
(R)

S. aureus
(Gram+)

E. coli
(Gram-)

C. albicans
(Fungi)

Reactivity
Index (

)

Cinnamaldeh

yde
-H 250 500 200 0.00

4-

Chlorocinnam

aldehyde

-Cl 62.5 125 20 +0.23

4-

Nitrocinnamal

dehyde

-NO 31.25 62.5 10 +0.78

4-

Methoxycinna

maldehyde

-OCH >500 >1000 >500 -0.27

Data synthesized from comparative studies on cinnamaldehyde derivatives [1][2].[1][2][3] Note

how the electron-donating methoxy group (-OCH

) kills activity by reducing electrophilicity, while -Cl and -NO

enhance it.

Experimental Protocols
Synthesis of 4-Chlorocinnamaldehyde
While commercial sources exist, fresh synthesis is often required for derivative generation. The

Claisen-Schmidt Condensation is the standard protocol.[4]

Reaction: 4-Chlorobenzaldehyde + Acetaldehyde

4-Chlorocinnamaldehyde + H

O

Protocol:
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Preparation: Dissolve 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (15 mL) in a

round-bottom flask.

Catalyst Addition: Add 10% NaOH solution (5 mL) dropwise while stirring at 0°C (Ice bath).

Critical: Low temperature prevents the polymerization of acetaldehyde.

Reactant Addition: Add acetaldehyde (12 mmol) dropwise over 20 minutes.

Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature for 12

hours.

Workup: Acidify with dilute HCl to pH 5. Extract with Ethyl Acetate (3x).

Purification: Wash organic layer with brine, dry over MgSO

. Recrystallize from Ethanol/Water (7:3) to yield pale yellow needles.
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Figure 2: Step-by-step synthetic workflow for the Claisen-Schmidt condensation.[4][5]

Cysteine Reactivity Assay (Ellman's Reagent)
To validate the "Warhead" mechanism, one must prove the compound reacts with thiols.

Incubation: Incubate 4-CCA (100

M) with L-Cysteine (100

M) in phosphate buffer (pH 7.4) for 30 mins.

Detection: Add DTNB (Ellman's Reagent).
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Readout: Measure absorbance at 412 nm.

Interpretation: A decrease in absorbance compared to the Cysteine-only control indicates

that 4-CCA has covalently bound the cysteine thiol, preventing it from reacting with DTNB.

Pathway Modulation: The Downstream Effects
Once 4-CCA enters the cell and modifies its target, it triggers specific pathways. In cancer cells

(e.g., Melanoma), it induces oxidative stress and apoptosis. In bacteria, it disrupts biofilm

formation.[6]

Figure 3: Mechanism of Action (MoA) pathway from cell entry to phenotypic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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